molecular formula C17H20INO3 B1247403 25I-Nboh CAS No. 919797-20-9

25I-Nboh

Cat. No.: B1247403
CAS No.: 919797-20-9
M. Wt: 413.25 g/mol
InChI Key: FEUZHYRXGQTBRO-UHFFFAOYSA-N
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Description

25I-Nboh, also known as 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine, is a derivative of the phenethylamine class of compounds. It was first synthesized in 2006 by a team at Purdue University. This compound is known for its potent agonistic activity at the serotonin 5-HT2A receptor, making it a significant subject of research in the field of psychoactive substances .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 25I-Nboh typically involves the following steps:

Industrial Production Methods: Industrial production of this compound is not well-documented due to its classification as a novel psychoactive substance. the synthetic route mentioned above can be scaled up with appropriate modifications to reaction conditions and purification techniques to ensure high yield and purity.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Deiodinated phenethylamine derivatives.

    Substitution: Substituted phenethylamine derivatives with various nucleophiles.

Scientific Research Applications

25I-Nboh has several scientific research applications:

Mechanism of Action

25I-Nboh exerts its effects primarily through its potent agonistic activity at the serotonin 5-HT2A receptor. It binds to this receptor with high affinity, leading to the activation of downstream signaling pathways that result in its psychoactive effects. The compound’s interaction with the 5-HT2A receptor is similar to that of other hallucinogenic substances, such as lysergic acid diethylamide (LSD) and psilocybin .

Comparison with Similar Compounds

    25I-NBOMe: Another potent 5-HT2A receptor agonist with similar psychoactive properties.

    2C-I: A less potent phenethylamine derivative that also acts on the 5-HT2A receptor.

    DOI: A substituted amphetamine with hallucinogenic properties.

Uniqueness of 25I-Nboh: this compound is unique due to its high selectivity and potency at the 5-HT2A receptor, making it one of the most selective agonists for this receptor. Its structure, which includes a hydroxybenzyl group, contributes to its distinct pharmacological profile compared to other similar compounds .

Properties

IUPAC Name

2-[[2-(4-iodo-2,5-dimethoxyphenyl)ethylamino]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20INO3/c1-21-16-10-14(18)17(22-2)9-12(16)7-8-19-11-13-5-3-4-6-15(13)20/h3-6,9-10,19-20H,7-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUZHYRXGQTBRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CCNCC2=CC=CC=C2O)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433993
Record name 2-({[2-(4-Iodo-2,5-dimethoxyphenyl)ethyl]amino}methyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919797-20-9
Record name 2-[[[2-(4-Iodo-2,5-dimethoxyphenyl)ethyl]amino]methyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=919797-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 25I-NBOH
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0919797209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-({[2-(4-Iodo-2,5-dimethoxyphenyl)ethyl]amino}methyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 25I-NBOH
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9G4BGW8K4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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